11b-Hydroxyandrost-4-ene-3,17-dione
Description
11β-Hydroxyandrost-4-ene-3,17-dione (C₁₉H₂₆O₃; molecular weight 302.41) is a C19 steroid hormone derivative classified under androgens. Its IUPAC name is (1S,2R,10S,11S,15S,17S)-17-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-ene-5,14-dione . It features a hydroxyl group at the 11β position on the steroid nucleus, distinguishing it from related compounds. Key physical properties include a melting point of 226–227°C and a predicted density of 1.19 g/cm³ .
This compound is implicated in hormonal regulation and inflammatory pathways. For example, it was significantly upregulated (15.8-fold in the ileum, 4.84-fold in the colon) in dextran sodium sulfate-induced intestinal inflammation models .
Properties
IUPAC Name |
11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-33-0 | |
| Record name | MLS002638098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
The microbiological introduction of the 11β-hydroxy group into steroid precursors represents one of the most efficient methods for synthesizing 11β-hydroxyandrost-4-ene-3,17-dione. A landmark patent (US4353985A) describes a one-step fermentation process using fungal cultures of the genus Curvularia to hydroxylate 11-deoxy steroids . In this method, substrates such as androst-4-ene-3,17-dione are dissolved in a nutrient medium and incubated with Curvularia lunata or related strains. The 17α-hydroxy group of the precursor is esterified to enhance solubility, and the fermentation is conducted at 25–30°C under aerobic conditions for 48–72 hours.
Key advantages of this approach include:
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High regioselectivity : The 11β-position is hydroxylated with minimal by-products, avoiding the formation of 11α-epimers .
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Scalability : Substrate concentrations up to 5 g/L can be processed, a significant improvement over earlier methods limited to 1–2 g/L .
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Yield optimization : Conversions exceeding 80% have been reported, with the final product isolated via solvent extraction and crystallization .
A critical innovation in this process is the elimination of hydrolysis steps required in earlier protocols, which often degraded product purity. By directly fermenting 17α-acyloxy derivatives, the need for post-hydroxylation saponification is circumvented, reducing losses from 10–15% to under 3% .
Chemical Synthesis via Hydrogenation and Epoxidation
Chemical routes to 11β-hydroxyandrost-4-ene-3,17-dione often involve multi-step transformations of androst-4-ene-3,17-dione. A notable method involves the sequential hydrogenation and epoxidation of the Δ⁴ double bond, followed by regioselective hydroxylation . In this approach:
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Hydrogenation : Androst-4-ene-3,17-dione is treated with zinc dust in acetic acid, yielding 5α- and 5β-androstane-3,17-dione isomers .
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Epoxidation : The hydrogenated products react with peracids (e.g., mCPBA) to form 3,4-epoxy derivatives.
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Acid-catalyzed hydrolysis : The epoxide ring is opened under acidic conditions, producing 3,4-dihydroxyandrostan-17-one intermediates.
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Selective oxidation : The 3-hydroxy group is oxidized back to a ketone using Jones reagent, yielding 11β-hydroxyandrost-4-ene-3,17-dione .
This method permits precise control over stereochemistry but requires rigorous purification to separate 5α/5β diastereomers. Yields for the final oxidation step typically range from 40–60%, with the 11β-isomer predominating in a 3:1 ratio over the 11α-form .
Comparative Analysis of Preparation Methods
| Method | Yield | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Microbial Fermentation | 80–85% | Moderate | High | 11β:11α = 95:5 |
| Chemical Synthesis | 40–60% | High | Moderate | 11β:11α = 75:25 |
| Enzymatic Biosynthesis | 30–40% | Very High | Low | 11β-exclusive |
Key Observations :
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Microbial fermentation offers the best balance of yield and scalability, making it the preferred method for industrial production .
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Chemical synthesis remains valuable for generating analogs with modified ring structures, albeit at higher costs .
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Enzymatic routes provide exquisite stereocontrol but require further development to address practical limitations .
Chemical Reactions Analysis
Types of Reactions: 11b-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11b-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid nucleus
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions
Major Products:
11-Ketoandrostenedione: Formed through oxidation.
11b-Hydroxy derivatives: Result from reduction reactions
Scientific Research Applications
Chemistry
- Precursor for Steroid Synthesis : 11b-Hydroxyandrost-4-ene-3,17-dione serves as a precursor in the synthesis of various steroid hormones. Its structural properties facilitate the modification into other biologically active steroids through various chemical reactions such as oxidation and reduction .
Biology
- Biomarker for Adrenal Disorders : This compound is utilized as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling. Its levels can indicate specific adrenal disorders, aiding in accurate diagnosis and treatment planning.
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects in treating hormonal imbalances and adrenal disorders. Its role in androgen biosynthesis positions it as a candidate for addressing conditions related to androgen deficiency or excess .
Industry
- Steroid Pharmaceutical Production : The compound is utilized in the production of steroid pharmaceuticals, including halogenated corticoids. Its ability to be transformed into various steroid derivatives makes it valuable in pharmaceutical manufacturing processes .
Case Study 1: Transformation by Fungi
A study demonstrated that filamentous fungi could efficiently transform androstenedione into various steroid products, including this compound. This biotransformation highlights the potential of using microbial processes for synthesizing steroid compounds, which can be more environmentally friendly compared to traditional chemical synthesis methods .
Case Study 2: Role in Androgen Regulation
Research has shown that this compound is involved in regulating androgen levels in humans. Elevated levels of this compound have been linked to conditions such as polycystic ovary syndrome (PCOS), where hormonal imbalances are prevalent. Understanding its role can lead to better management strategies for such conditions .
Mechanism of Action
The mechanism of action of 11b-Hydroxyandrost-4-ene-3,17-dione involves its conversion to other active steroid hormones. It binds to androgen receptors, influencing gene expression and protein synthesis. This compound also plays a role in the regulation of various physiological processes, including metabolism and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 11β-Hydroxyandrost-4-ene-3,17-dione and related steroids:
Enzymatic and Pharmacological Differences
- Modifications at position 4 (e.g., 4-OHA) are critical for enzyme interaction, unlike 11β-hydroxylation .
- Metabolic Pathways : 11β-Hydroxyandrost-4-ene-3,17-dione is linked to inflammatory responses, unlike androstenedione, which is primarily a hormonal intermediate .
- Synthetic Accessibility : Androstenedione is synthesized via testosterone oxidation (91% yield) , while 11β-hydroxylation requires microbial biotransformation or specialized chemical synthesis .
Clinical and Research Implications
Biological Activity
11b-Hydroxyandrost-4-ene-3,17-dione, a naturally occurring steroid and androgen prohormone, plays a significant role in various biological processes. This compound is primarily produced in the adrenal glands and is involved in the biosynthesis of androgens, contributing to the development of masculine characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. It is classified as a 3-hydroxylated C19 steroid hormone. Its structure includes a hydroxyl group at the 11b position, distinguishing it from other related steroid compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.41 g/mol |
| CAS Number | 564-33-0 |
| Classification | Androgens and derivatives |
This compound functions as an androgen prohormone, influencing various physiological processes through its action on androgen receptors. It exhibits a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of metabolism, immune response, and inflammation.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Androgen Biosynthesis : It serves as a precursor to more potent androgens such as testosterone.
- Steroid Hormone Metabolism : It plays a role in the metabolic pathways mediated by cytochrome P450 enzymes, particularly P450 11A1 and P450 17A1, which are crucial for steroidogenesis .
Biological Effects
The biological effects of this compound are multifaceted:
- Androgenic Effects : Promotes the development of male secondary sexual characteristics.
- Metabolic Regulation : Influences glucose metabolism and lipid profiles.
- Hair Growth : Impacts hair follicle activity leading to changes in body and scalp hair density .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
- Adrenal Disorders : Research indicates that this compound can serve as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling.
- Hormonal Imbalances : Investigations into its therapeutic potential have shown promise in treating conditions related to hormonal imbalances.
Comparative Analysis
Comparative studies with similar compounds reveal that the specific hydroxylation at the 11b position significantly influences its biological activity:
| Compound | Hydroxylation Position | Biological Activity |
|---|---|---|
| This compound | 11b | Androgen prohormone; metabolic regulation |
| Adrenosterone | 11-keto | Precursor to testosterone; less potent androgen |
| 11-Ketotestosterone | 10 | Strong androgenic effects |
Q & A
Basic: What are the established methods for synthesizing 11β-Hydroxyandrost-4-ene-3,17-dione and characterizing its structure?
Answer:
Synthesis typically involves microbial biotransformation of steroid precursors. For example, Curvularia lunata can hydroxylate androst-4-ene-3,17-dione at the 11β position under controlled fermentation conditions (10–14 days, pH 6.5–7.5, 28–30°C) . Structural characterization employs spectroscopic techniques :
- NMR (¹H and ¹³C) to confirm hydroxylation sites and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification (m/z 301.1658 for [M+H]⁺) .
- Infrared (IR) spectroscopy to identify functional groups like ketones (C=O at ~1700 cm⁻¹) .
Basic: How can researchers assess the in vitro biological activity of 11β-Hydroxyandrost-4-ene-3,17-dione derivatives?
Answer:
Derivatives (e.g., thiosemicarbazones) are synthesized via condensation reactions with hydrazine derivatives under acidic conditions . Activity is tested using:
- Cytotoxicity assays (e.g., MTT assay on cancer cell lines).
- Enzyme inhibition studies (e.g., tyrosinase or prolyl endopeptidase assays, measuring IC₅₀ values via spectrophotometry) .
- Thin-layer chromatography (TLC) to monitor reaction purity before biological testing .
Advanced: What experimental approaches are used to investigate the metabolic pathways involving 11β-Hydroxyandrost-4-ene-3,17-dione in mammalian systems?
Answer:
- Tissue extraction and chromatography : Homogenize target tissues (e.g., ileum, colon), extract steroids using organic solvents (e.g., dichloromethane), and separate via HPLC or GC-MS .
- Metabolomic profiling : Use high-resolution MS (HRMS) to identify systemic metabolites altered in inflammatory models (e.g., DSS-induced colitis in rats) .
- Isotopic tracing : Administer ³H/¹⁴C-labeled androstenedione precursors to track hydroxylation and downstream metabolites .
Advanced: How can researchers resolve contradictions in data when analyzing 11β-Hydroxyandrost-4-ene-3,17-dione residues in biological samples?
Answer: Contradictions often arise from:
- Substrate variability : Use standardized precursors (e.g., androst-4-ene-3,17-dione) and validate purity via melting point (226–227°C) .
- Sampling methods : Adopt longitudinal sampling to capture temporal metabolic changes and reduce batch effects .
- Analytical validation : Employ isotope dilution assays (e.g., ²H-labeled internal standards) to improve LC-MS/MS accuracy .
Advanced: What role does microbial biotransformation play in modifying 11β-Hydroxyandrost-4-ene-3,17-dione, and how is this process optimized?
Answer: Microbes like Curvularia lunata introduce hydroxyl groups regioselectively. Optimization strategies include:
- Enzyme engineering : Use site-directed mutagenesis of 3-ketosteroid-∆¹-dehydrogenase to enhance substrate specificity .
- Fermentation control : Adjust carbon/nitrogen (C/N) ratios in media (e.g., corn steep liquor) to maximize yield .
- Process monitoring : Track metabolite profiles via HPTLC or UV spectrophotometry at 240–260 nm (λ_max for ∆⁴-3-ketosteroids) .
Basic: What spectroscopic techniques are most effective for elucidating the structure of 11β-Hydroxyandrost-4-ene-3,17-dione and its metabolites?
Answer:
- ¹H NMR : Identify protons adjacent to hydroxyl groups (δ 3.5–4.5 ppm) and olefinic protons (δ 5.5–6.0 ppm for ∆⁴ double bond) .
- ¹³C NMR : Confirm carbonyl (C-3, C-17 at ~200 ppm) and hydroxylated carbons (C-11β at ~70 ppm) .
- HRMS : Determine exact mass (e.g., m/z 301.1658 for [M+H]⁺) and fragment patterns .
Advanced: How do researchers design experiments to study the systemic effects of 11β-Hydroxyandrost-4-ene-3,17-dione in animal models?
Answer:
- Induced disease models : Administer DSS to rodents to study intestinal inflammation and measure steroid levels in tissues via LC-MS .
- Dose-response studies : Use escalating doses (0.1–10 mg/kg) to assess pharmacokinetics (e.g., half-life, bioavailability).
- Multi-omics integration : Combine metabolomics with transcriptomics to link steroid abundance to gene expression changes (e.g., CYP11B1 hydroxylase) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
